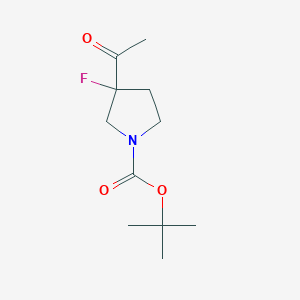

Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate

Description

Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protecting group and an acetyl substituent at the 3-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, improving stability during synthetic processes, while the fluorine atom and acetyl group modulate electronic and steric properties, influencing reactivity and binding interactions in target molecules .

Properties

IUPAC Name |

tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQBTLZGLXWBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and implications for drug development.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 241.26 g/mol. The compound features a tert-butyl group, an acetyl group, and a fluorinated pyrrolidine ring, which contribute to its unique reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits notable biological activity, primarily through its interactions with various enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, modulating their activity through competitive inhibition or allosteric effects. This modulation can influence key metabolic pathways, making it a candidate for therapeutic applications.

- Receptor Binding : Studies suggest that this compound can bind to various receptors, affecting signal transduction pathways. Its binding affinity is influenced by the structural features of the compound, particularly the fluorine substitution.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : A study highlighted its potential as a DPP-4 inhibitor, which is relevant in the treatment of type 2 diabetes mellitus (T2DM). The compound demonstrated significant inhibition of DPP-4 activity in vitro, suggesting its utility in enhancing insulin secretion by prolonging the action of incretin hormones .

- Antimicrobial Activity : Another study assessed its antimicrobial properties against various pathogens. Results indicated promising antibacterial activity, particularly against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell membranes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-methylpyrrolidine-1-carboxylate | Methyl group instead of acetyl | Moderate enzyme modulation |

| Tert-butyl 3-acetylpiperidine-1-carboxylate | Piperidine ring | Higher receptor binding affinity |

| Tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate | Different stereochemistry | Enhanced lipophilicity and receptor interaction |

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate

- Molecular Formula : C₁₁H₁₈FNO₃

- Molecular Weight : 231.26 g/mol

- Purity : ≥ 95%

The compound features a pyrrolidine ring with an acetyl and fluorine substituent, which contributes to its biological activity.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects, particularly as a modulator of immune responses. It has shown promise in studies focusing on:

- TLR7 Activation : Research indicates that this compound can activate Toll-like receptor 7 (TLR7), which plays a crucial role in the immune system's response to viral infections and autoimmune diseases. In vitro studies demonstrated that the compound can enhance NF-kappaB-dependent reporter activation in HEK293 cells expressing TLR7, suggesting its potential as an immunomodulatory agent .

Autoimmune Disease Treatment

The compound has been explored for its therapeutic potential in treating autoimmune diseases such as systemic lupus erythematosus (SLE). A study involving DBA/1 mice demonstrated that administration of the compound reduced autoantibody titers associated with lupus, indicating its potential efficacy in managing this condition .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties.

Data Table: Summary of Research Findings

Case Study 1: TLR7 Activation

In a controlled laboratory setting, researchers treated HEK293 cells expressing TLR7 with this compound. The results showed a significant increase in luminescence indicative of NF-kappaB activation, suggesting that the compound effectively stimulates TLR7 signaling pathways.

Case Study 2: Lupus Treatment Efficacy

A study conducted on DBA/1 mice involved administering varying doses of the compound following pristane-induced lupus development. The treated group showed a statistically significant reduction in anti-dsDNA antibody levels compared to controls, highlighting the compound's potential as a therapeutic agent for lupus management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with structurally related pyrrolidine-carboxylate derivatives to highlight differences in substituents, physicochemical properties, and applications.

*Calculated molecular weight based on formula.

Key Differences

Substituent Effects on Reactivity: The 3-acetyl group in the target compound introduces ketone functionality, enabling nucleophilic additions or reductions, whereas 3-hydroxy/trifluoromethyl groups (CAS 1052713-78-6) enhance hydrogen bonding and metabolic stability . Difluoro substituents (CAS 2607831-43-4) increase electronegativity and resistance to enzymatic degradation compared to mono-fluoro analogs .

Physicochemical Properties :

- The fluoromethyl group (CAS 876617-33-3) lowers molecular weight and increases lipophilicity, favoring blood-brain barrier penetration .

- Hydroxymethyl groups (CAS 2607831-43-4) improve aqueous solubility, critical for oral bioavailability .

Fluorinated analogs (e.g., CAS 1052713-78-6) may pose unique disposal challenges due to fluorine’s environmental persistence .

Research Findings

- Synthetic Utility : The tert-butyl group in all compounds facilitates easy deprotection under acidic conditions (e.g., HCl/dioxane), enabling modular synthesis .

- Biological Activity : Fluorine substitution (3- or 4-position) enhances target binding affinity in kinase inhibitors, as seen in analogs of CAS 1052713-78-6 .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-acetyl-3-fluoropyrrolidine-1-carboxylate typically involves the following key steps:

- Starting Material : Pyrrolidine derivatives serve as the core scaffold.

- Fluorination at the 3-Position : Introduction of the fluorine atom is critical for biological activity and is achieved by selective fluorination techniques.

- Acetylation at the 3-Position : The acetyl group is introduced to the same carbon bearing the fluorine, requiring careful control of regioselectivity.

- Esterification of the Pyrrolidine Nitrogen : The tert-butyl ester group is installed at the nitrogen atom of the pyrrolidine ring, typically via carbamate formation.

Detailed Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrolidine Ring Formation* | Cyclization of appropriate precursors | Starting from linear amines or amino acids to form the pyrrolidine ring. |

| 2 | Fluorination | Use of fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) | Performed at controlled temperatures (0–25°C) in solvents like acetonitrile or dichloromethane to ensure selectivity and minimize side reactions. |

| 3 | Acetylation | Acetyl chloride or acetic anhydride in presence of base (e.g., pyridine) | Introduces the acetyl group at the 3-position; regioselectivity is critical due to fluorine presence. |

| 4 | Esterification (Boc protection) | Reaction with tert-butyl chloroformate (Boc2O) under basic conditions (NaHCO3 in THF/water) | Protects the nitrogen as a tert-butyl carbamate, enhancing stability and solubility. |

| 5 | Purification | Chromatography (e.g., silica gel column) or recrystallization | Ensures high purity (>95%) of the final compound. |

*Note: The initial pyrrolidine ring is often commercially available or synthesized via known methods.

Fluorination and Acetylation Specifics

- Fluorination : The fluorine atom is introduced at the 3-position of the pyrrolidine ring using electrophilic fluorinating agents such as Selectfluor. This step requires careful temperature control to avoid over-fluorination or ring degradation.

- Acetylation : The acetyl group is introduced via nucleophilic substitution or acylation reactions, often after fluorination, to ensure the correct substitution pattern.

Optimization Parameters

| Parameter | Optimal Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Acetonitrile, dichloromethane, or THF | Enhances solubility and reaction rate; influences selectivity. |

| Temperature | 0–25°C for fluorination; room temperature for acetylation | Controls reaction kinetics and minimizes side reactions. |

| Reagent Stoichiometry | Slight excess of fluorinating and acetylating agents | Ensures complete conversion without excessive byproducts. |

| Purification Method | Silica gel chromatography or recrystallization | Achieves >95% purity required for research applications. |

Representative Synthetic Route Summary

- Starting from pyrrolidine or protected pyrrolidine derivatives , the 3-position is selectively fluorinated using Selectfluor in acetonitrile at low temperature.

- The fluorinated intermediate is then acetylated at the same 3-position using acetyl chloride under basic conditions.

- The nitrogen atom is protected by reaction with tert-butyl chloroformate (Boc2O) to form the tert-butyl carbamate.

- The crude product is purified by column chromatography or recrystallization to yield this compound with high purity.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy :

- ^1H NMR shows characteristic signals for the pyrrolidine ring protons and tert-butyl group (singlet at ~1.4 ppm).

- ^19F NMR confirms the presence and environment of the fluorine atom (typically a singlet near -200 ppm).

- Mass Spectrometry : Confirms molecular ion peak at m/z corresponding to 231.26 g/mol (M+H)+ and fragmentation patterns consistent with loss of tert-butyl group.

- IR Spectroscopy : Shows carbonyl stretch (~1700 cm⁻¹) from acetyl and carbamate groups.

Summary Table of Key Data

| Property/Step | Details |

|---|---|

| Molecular Formula | C11H18FNO3 |

| Molecular Weight | 231.26 g/mol |

| Fluorination Agent | Selectfluor or DAST |

| Acetylation Agent | Acetyl chloride or acetic anhydride |

| Esterification Agent | tert-Butyl chloroformate (Boc2O) |

| Solvents | Acetonitrile, dichloromethane, THF |

| Temperature Range | 0–25°C (fluorination), room temperature (acetylation) |

| Purification Methods | Silica gel chromatography, recrystallization |

| Purity Achieved | >95% |

Research Findings and Notes

- The presence of the fluorine atom at the 3-position significantly affects the compound’s chemical reactivity and biological properties by enhancing lipophilicity and metabolic stability.

- Reaction conditions are optimized to balance yield and selectivity, with particular attention to temperature control during fluorination to prevent side reactions.

- Purification techniques are critical to isolate the target compound with high purity suitable for medicinal chemistry applications.

Q & A

Q. Key Analytical Tools :

- NMR Spectroscopy : NMR confirms fluorine incorporation (δ ~ -150 to -220 ppm), while and NMR verify acetyl and tert-butyl groups .

- Mass Spectrometry : HRMS (ESI or EI) validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to enhance fluorination efficiency in the presence of steric hindrance from the tert-butyl group?

Methodological Answer:

Steric hindrance from the bulky tert-butyl group can reduce fluorination yields. Strategies include:

Catalyst Screening : Use Lewis acids (e.g., BF₃·OEt₂) to activate electrophilic fluorinating agents .

Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility and reaction homogeneity .

Temperature Gradients : Gradual warming (e.g., -20°C → room temperature) balances reactivity and selectivity .

Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing decomposition risks .

Q. Data Analysis :

- Compare NMR integration and LC-MS purity to quantify fluorinated vs. unreacted intermediates.

- Optimize molar ratios (e.g., fluorinating agent:substrate = 1.2:1) to minimize excess reagent waste .

Basic: What spectroscopic techniques are critical for confirming the stereochemistry of the 3-acetyl-3-fluoro substituents?

Methodological Answer:

X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., axial vs. equatorial fluorine) .

NOESY NMR : Detects through-space interactions between fluorine and adjacent protons to infer spatial proximity .

Vibrational Spectroscopy : IR stretches (C=O at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹) confirm functional group orientation .

Q. Example Workflow :

- Crystallize the compound (e.g., using slow evaporation in EtOAc) and collect single-crystal XRD data .

- Compare experimental XRD bond angles/Dihedral angles with computational models (DFT) .

Advanced: How do electronic effects from the fluorine atom influence the reactivity of the acetyl group in subsequent derivatizations?

Methodological Answer:

The electron-withdrawing fluorine atom:

Activates Acetyl Group : Enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) .

Modulates pKa : Reduces the pKa of adjacent protons (e.g., α-H of acetyl), enabling deprotonation under milder conditions .

Q. Experimental Validation :

- Perform kinetic studies (e.g., monitoring acetyl substitution rates via NMR with/without fluorine).

- Compare reaction outcomes with non-fluorinated analogs (e.g., tert-butyl 3-acetylpyrrolidine-1-carboxylate) .

Advanced: How should researchers address contradictory data in literature regarding hydrolysis stability of the tert-butyl ester under acidic conditions?

Methodological Answer:

Discrepancies may arise from:

Solvent Effects : Hydrolysis rates vary in aqueous vs. anhydrous acidic media. For example, tert-butyl esters are stable in TFA/DCM mixtures but hydrolyze rapidly in aqueous HCl .

Temperature : Elevated temperatures (>40°C) accelerate decomposition.

Q. Resolution Strategy :

- Replicate hydrolysis experiments using standardized conditions (e.g., 1M HCl in dioxane at 25°C).

- Monitor progress via TLC or NMR for tert-butyl group disappearance (δ ~1.4 ppm) .

- Cross-reference with XRD data to assess steric protection of the ester group .

Basic: What are the recommended storage conditions to prevent decomposition of this compound?

Methodological Answer:

Temperature : Store at -20°C in amber vials to prevent photodegradation.

Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.

Solvent Compatibility : Dissolve in anhydrous DCM or THF for long-term stability .

Q. Stability Testing :

- Periodically analyze via NMR to detect defluorination or ester hydrolysis .

Advanced: How can computational modeling predict the compound’s behavior in catalytic asymmetric reactions?

Methodological Answer:

DFT Calculations : Model transition states to predict enantioselectivity (e.g., using Gaussian or ORCA).

Docking Studies : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) .

SAR Analysis : Compare electrostatic potential maps of fluorinated vs. non-fluorinated analogs .

Q. Validation :

- Correlate computed enantiomeric excess (ee) with experimental HPLC data (chiral columns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.